N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
CAS No.:
Cat. No.: VC11050939
Molecular Formula: C22H19N3O
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide -](/images/structure/VC11050939.png)
Molecular Formula | C22H19N3O |
---|---|
Molecular Weight | 341.4 g/mol |
IUPAC Name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
Standard InChI | InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26) |
Standard InChI Key | QUCSSVBORXMGFB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4 |
Structural and Molecular Characteristics
The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine scaffold substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a methyl group. The 3-position is functionalized with a benzamide moiety, contributing to its planar aromatic system and hydrogen-bonding capabilities. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉N₃O |
Molecular Weight | 341.4 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
logP (Partition Coefficient) | 5.41 (estimated) |
Topological Polar Surface Area | 31.75 Ų |
The SMILES notation (CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4
) and InChIKey (QUCSSVBORXMGFB-UHFFFAOYSA-N
) further delineate its connectivity and stereochemical properties.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a two-step protocol:
-
Formation of the imidazo[1,2-a]pyridine core: Condensation of 2-amino-5-methylpyridine with α-bromo-4-methylacetophenone yields 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine .
-
Benzamide functionalization: Reaction of the imidazopyridine intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamide group at the 3-position.
Key Reaction Conditions
-
Temperature: 0–25°C to minimize side reactions.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (logSw = -6.07) due to its hydrophobic aromatic systems . It remains stable under ambient conditions but may degrade under prolonged exposure to light or strong acids/bases.
Spectroscopic Data
-
¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 7.25–8.10 (m, aromatic protons).
-
MS (ESI+): m/z 342.2 [M+H]⁺.
Related Compounds and Analogues
Future Research Directions
-
Pharmacokinetic Profiling: Evaluate absorption, metabolism, and excretion in model organisms.
-
Target Identification: Screen against neurotransmitter receptors (e.g., serotonin, dopamine).
-
Structural Optimization: Introduce polar groups to improve solubility and bioavailability.
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